molecular formula C13H19NO3S B099191 Benzamide, N-isopropyl-m-(isopropylsulfonyl)- CAS No. 18453-16-2

Benzamide, N-isopropyl-m-(isopropylsulfonyl)-

Katalognummer B099191
CAS-Nummer: 18453-16-2
Molekulargewicht: 269.36 g/mol
InChI-Schlüssel: UFEJSIVLPOBVKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N-isopropyl-m-(isopropylsulfonyl)- is a chemical compound that has been widely used in scientific research for its various applications in the field of biochemistry and pharmacology. This compound is known for its ability to inhibit the activity of certain enzymes and has been used in the development of various drugs.

Wirkmechanismus

The mechanism of action of Benzamide, N-isopropyl-m-(isopropylsulfonyl)- involves the inhibition of certain enzymes such as histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which results in the activation of certain genes.
Biochemical and Physiological Effects:
Benzamide, N-isopropyl-m-(isopropylsulfonyl)- has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses, and reduce inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using Benzamide, N-isopropyl-m-(isopropylsulfonyl)- in lab experiments is its ability to selectively inhibit certain enzymes. This allows researchers to study the specific role of these enzymes in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of the experiments.

Zukünftige Richtungen

There are several future directions for the use of Benzamide, N-isopropyl-m-(isopropylsulfonyl)- in scientific research. One area of interest is the development of new drugs that can target specific HDAC isoforms. Another area of interest is the study of the role of HDACs in various diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
Benzamide, N-isopropyl-m-(isopropylsulfonyl)- is a chemical compound that has been widely used in scientific research for its various applications in the field of biochemistry and pharmacology. This compound has been shown to have various biochemical and physiological effects and has been used in the development of various drugs. The future directions for the use of Benzamide, N-isopropyl-m-(isopropylsulfonyl)- in scientific research are promising and hold great potential for the development of new drugs and the study of various diseases.

Synthesemethoden

The synthesis of Benzamide, N-isopropyl-m-(isopropylsulfonyl)- involves the reaction of N-isopropylbenzamide with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces the desired compound in good yield.

Wissenschaftliche Forschungsanwendungen

Benzamide, N-isopropyl-m-(isopropylsulfonyl)- has been widely used in scientific research for its various applications in the field of biochemistry and pharmacology. This compound has been used in the development of various drugs such as antiviral agents, anticancer agents, and anti-inflammatory agents.

Eigenschaften

CAS-Nummer

18453-16-2

Produktname

Benzamide, N-isopropyl-m-(isopropylsulfonyl)-

Molekularformel

C13H19NO3S

Molekulargewicht

269.36 g/mol

IUPAC-Name

N-propan-2-yl-3-propan-2-ylsulfonylbenzamide

InChI

InChI=1S/C13H19NO3S/c1-9(2)14-13(15)11-6-5-7-12(8-11)18(16,17)10(3)4/h5-10H,1-4H3,(H,14,15)

InChI-Schlüssel

UFEJSIVLPOBVKL-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)C(C)C

Kanonische SMILES

CC(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)C(C)C

Andere CAS-Nummern

18453-16-2

Synonyme

N-Isopropyl-m-(isopropylsulfonyl)benzamide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.